molecular formula C8H12N2O2S B2772572 2-Methyl-4-(sulfamoylmethyl)aniline CAS No. 915192-30-2

2-Methyl-4-(sulfamoylmethyl)aniline

Cat. No.: B2772572
CAS No.: 915192-30-2
M. Wt: 200.26
InChI Key: JXNIBNPMYUTFTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-(sulfamoylmethyl)aniline is a useful research compound. Its molecular formula is C8H12N2O2S and its molecular weight is 200.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photochemical Decomposition

Research indicates that sulfamethoxazole, a compound closely related to 2-Methyl-4-(sulfamoylmethyl)aniline, undergoes photochemical decomposition in acidic aqueous solutions, leading to various primary photoproducts through processes such as photoisomerization and the generation of sulfonyl radicals. This has implications for understanding the environmental fate and photochemical behavior of similar compounds (Wei Zhou & D. Moore, 1994).

Degradation Mechanisms

Studies on sulfamethazine, another compound similar to this compound, have explored degradation mechanisms via heat-activated persulfate oxidation. These investigations have highlighted the role of aniline moieties in the degradation process and the influence of various water constituents on the degradation efficiency. Such studies are crucial for developing efficient water remediation strategies for contaminants (Yan Fan et al., 2015).

Synthetic Applications

The synthesis of sulfonated oxindoles and other derivatives from anilines, including compounds like this compound, demonstrates the chemical versatility and application of these compounds in creating pharmacologically relevant structures. Such synthetic strategies expand the toolbox for medicinal chemistry and drug discovery (Tong Liu, D. Zheng, & Jie Wu, 2017).

Electrosynthesis and Properties

Research into the electrosynthesis of polyanilines from ring-substituted anilines has provided insights into the conductive properties of these polymers, which are influenced by the nature of the substituents. This work is significant for the development of advanced materials with specific electronic and optical properties (S. Cattarin et al., 1988).

Adsorption Characteristics

The study of adsorption characteristics of aniline and derivatives onto polymeric adsorbents highlights the potential of these materials in removing contaminants from water. Understanding the interactions between these compounds and adsorbents can lead to the development of more efficient water treatment technologies (Jianguo Cai et al., 2005).

Safety and Hazards

While the specific safety data for 2-Methyl-4-(sulfamoylmethyl)aniline is not available, anilines and their derivatives are known to be toxic and suspected carcinogens . They are also highly toxic to aquatic life .

Properties

IUPAC Name

(4-amino-3-methylphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-6-4-7(2-3-8(6)9)5-13(10,11)12/h2-4H,5,9H2,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNIBNPMYUTFTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CS(=O)(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The sulfonamide 14 (31.7 g, 138 mmol) was dissolved into boiling EtOH (600 ml) containing some AcOH (80 ml). To this solution was added 10% Pd/C (1.4 g) and this mixture was stirred under hydrogen (40 psi) for 3 h. THF (50 ml) was then added and this mixture heated to dissolve the precipitated product. This solution was filtered through celite and concentrated. The resulting solid was triturated with ether:hexane 1:1 (200 ml) to yield 27.28 g (99%) of pure 15.
Name
sulfonamide
Quantity
31.7 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.4 g
Type
catalyst
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.